![molecular formula C14H18N2O B8795273 1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one CAS No. 646055-59-6](/img/structure/B8795273.png)
1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one has the molecular formula C14H16N2O and a molecular weight of approximately 232.29 g/mol. Its structure features a spirocyclic configuration that contributes to its reactivity and interaction with biological targets.
Chemistry
The compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Notably, it can undergo several chemical transformations:
- Oxidation : Converts to oxidized derivatives using agents like potassium permanganate.
- Reduction : Can be reduced to alcohols or amines using lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitutions can occur at the benzyl group or within the diazaspiro framework.
Biology
Research into the biological activities of this compound indicates potential therapeutic applications:
- Sigma Receptor Ligand : The compound exhibits significant affinity for sigma receptors (S1R and S2R), which are implicated in various neurological processes. Studies have shown its potential in modulating pain pathways, making it a candidate for analgesic development .
- Anticancer Activity : Preliminary studies suggest that derivatives of diazaspiro compounds may inhibit specific mutations associated with solid tumors, indicating potential use in targeted cancer therapies .
Medicine
The compound is being explored for its pharmaceutical applications, particularly as an intermediate in drug development:
- Pain Management : Due to its interaction with sigma receptors, it may provide new avenues for treating chronic pain conditions .
- Antimicrobial Properties : Initial investigations indicate that it may possess antimicrobial effects, although more research is required to establish efficacy against specific pathogens.
Case Studies and Research Findings
Several studies have highlighted the compound's biological activity:
- Study on Sigma Receptor Binding : A study demonstrated that derivatives of diazaspiro compounds showed high binding affinity to sigma receptors, with some compounds exhibiting potent analgesic effects in vivo .
- Anticancer Research : Another investigation found that modifications to the diazaspiro structure could lead to compounds that effectively target KRAS G12C mutations, which are prevalent in certain cancers .
Properties
CAS No. |
646055-59-6 |
---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-benzyl-1,7-diazaspiro[4.4]nonan-6-one |
InChI |
InChI=1S/C14H18N2O/c17-13-14(8-9-15-13)7-4-10-16(14)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,17) |
InChI Key |
AVOKHTBMPOTPTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2=O)N(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.